molecular formula C9H18N2S B8377673 (R)-3-(1-pyrrolidinylmethyl)thiomorpholine

(R)-3-(1-pyrrolidinylmethyl)thiomorpholine

Cat. No. B8377673
M. Wt: 186.32 g/mol
InChI Key: KGGYRSFDOTUMNB-SECBINFHSA-N
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Description

(R)-3-(1-pyrrolidinylmethyl)thiomorpholine is a useful research compound. Its molecular formula is C9H18N2S and its molecular weight is 186.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(1-pyrrolidinylmethyl)thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-pyrrolidinylmethyl)thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholine

InChI

InChI=1S/C9H18N2S/c1-2-5-11(4-1)7-9-8-12-6-3-10-9/h9-10H,1-8H2/t9-/m1/s1

InChI Key

KGGYRSFDOTUMNB-SECBINFHSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H]2CSCCN2

Canonical SMILES

C1CCN(C1)CC2CSCCN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.6 g of 3-(pyrrolidine-1-carbonyl)thiomorpholine in 200 ml of tetrahydrofuran was added dropwise to a mixture of 1.0 g of lithium aluminum hydride and 100 ml of tetrahydrofuran under ice-cooling and a stream of nitrogen. Excess lithium aluminum hydride was decomposed using 15 g of sodium sulfate decahydrate. Celite filtration using methylene chloride was carried out. The solvent was concentrated under reduced pressure to yield 1.37 g (93%) of 3-(pyrrolidin-1-ylmethyl)thiomorpholine.
Name
3-(pyrrolidine-1-carbonyl)thiomorpholine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1.6 g of 3-(pyrrolidine-1-carbonyl)thiomorpholine in 200 ml of tetrahydrofuran was added dropwise to a mixture of 1.0 g of lithium alminum hydride and 100 ml of tetrahydrofuran under ice-cooling and a stream of nitrogen. Excess lithium alminum hydride was decomposed using 15 g of sodium sulfate decahydrate. Celite filtration using methylene chloride was carried out. The solvent was concentrated under reduced pressure to yield 1.37 g (93%) of 3-(pyrrolidin-1-ylmethyl)thiomorpholine.
Name
3-(pyrrolidine-1-carbonyl)thiomorpholine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four

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